

UR-MB108: A Technical Guide to its Potent and Selective BCRP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	UR-MB108				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-MB108, also identified as compound 57 in the primary literature, has emerged as a highly potent and selective inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, more commonly known as the Breast Cancer Resistance Protein (BCRP).[1] This technical guide provides a comprehensive overview of the BCRP inhibition potency of **UR-MB108**, including detailed experimental protocols and a summary of its quantitative data. Its high affinity and selectivity make it a valuable tool for researchers studying BCRP-mediated multidrug resistance and for drug development professionals seeking to overcome this significant challenge in cancer therapy and other pharmacological contexts.

Quantitative Data on BCRP Inhibition

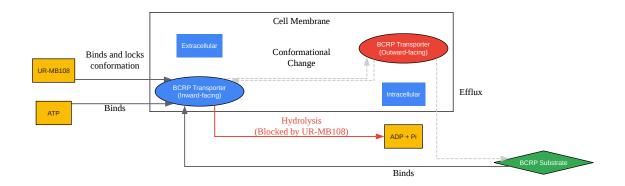
The inhibitory potency of **UR-MB108** against BCRP has been rigorously quantified, demonstrating its standing as one of the most potent inhibitors described to date.[1]

Compound	Target	Assay	IC50 (nM)	Selectivity	Reference
UR-MB108 (Compound 57)	ABCG2 (BCRP)	Hoechst 33342 Transport Assay	~80 (79 nM)	Highly selective for ABCG2 over ABCB1	[1]



Mechanism of Action

UR-MB108 exerts its inhibitory effect on BCRP through an ATPase-depressing mechanism.[1] Cryo-electron microscopy studies of a related analog suggest that these inhibitors lock the transporter in an inward-facing conformation.[1] This conformational lock prevents the ATP hydrolysis that is essential for the transport cycle, thereby inhibiting the efflux of BCRP substrates.



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Caption: Mechanism of UR-MB108 BCRP Inhibition. (Within 100 characters)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **UR-MB108**.

Hoechst 33342 Transport Assay for BCRP Inhibition



This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

- Cells overexpressing human BCRP (e.g., HEK293-ABCG2)
- Hoechst 33342 dye
- Test compound (UR-MB108)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
- Positive control inhibitor (e.g., Ko143)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the BCRP-overexpressing cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of UR-MB108 and the positive control in assay buffer.
- Assay Initiation:
 - Wash the cells with assay buffer.
 - Add the various concentrations of **UR-MB108** or control inhibitor to the respective wells.
 - Add Hoechst 33342 to all wells at a final concentration determined to be optimal for the specific cell line and instrument.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

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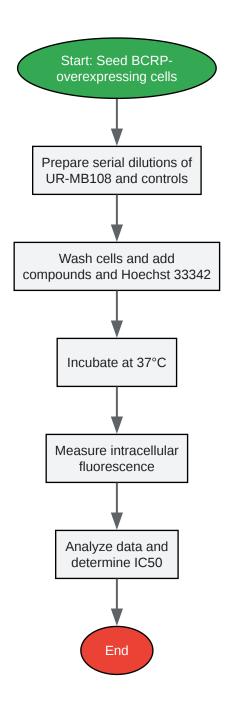


• Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).

• Data Analysis:

- Subtract the background fluorescence from wells containing only buffer and Hoechst 33342.
- Normalize the data to the control wells (cells with Hoechst 33342 but no inhibitor)
 representing 0% inhibition and wells with a saturating concentration of a potent inhibitor representing 100% inhibition.
- Plot the percentage of inhibition against the logarithm of the UR-MB108 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Workflow for Hoechst 33342 Transport Assay. (Within 100 characters)

ABCG2 ATPase Activity Assay



This assay measures the rate of ATP hydrolysis by BCRP in the presence of a test compound to determine if it stimulates or inhibits the transporter's ATPase activity.

Materials:

- Inside-out membrane vesicles prepared from cells overexpressing human BCRP
- Test compound (UR-MB108)
- ATP
- Assay buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, 0.5 mM EGTA, pH 7.0)
- Sodium orthovanadate (a non-specific ATPase inhibitor)
- Reagents for detecting inorganic phosphate (Pi) (e.g., molybdenum blue-based reagent)
- 96-well microplates
- Spectrophotometer

Procedure:

- Vesicle Preparation: Thaw the BCRP-containing membrane vesicles on ice.
- Reaction Setup:
 - In a 96-well plate, add the assay buffer, UR-MB108 at various concentrations, and the membrane vesicles.
 - Include control wells with no inhibitor and wells with sodium orthovanadate to measure the basal, non-BCRP ATPase activity.
- Reaction Initiation: Initiate the reaction by adding a saturating concentration of ATP to all wells.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

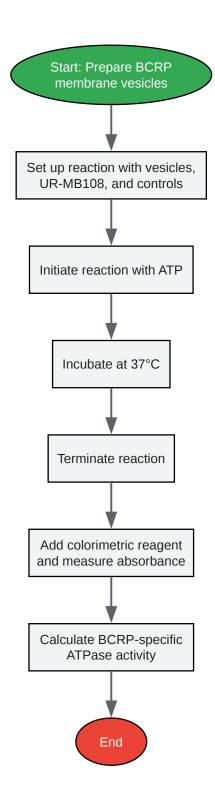
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- Reaction Termination: Stop the reaction by adding a solution that disrupts the vesicles and chelates divalent cations (e.g., a solution containing sodium dodecyl sulfate and EDTA).
- Phosphate Detection: Add the colorimetric reagent for detecting inorganic phosphate and allow the color to develop.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650-850 nm) using a spectrophotometer.
- Data Analysis:
 - Subtract the absorbance of the vanadate-treated wells (non-BCRP activity) from all other wells to determine the BCRP-specific ATPase activity.
 - Calculate the percentage of inhibition or stimulation of ATPase activity relative to the control wells without the inhibitor.
 - Plot the percentage of activity against the logarithm of the UR-MB108 concentration.





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Caption: Workflow for ABCG2 ATPase Activity Assay. (Within 100 characters)



Conclusion

UR-MB108 is a highly potent and selective inhibitor of the BCRP transporter. Its well-characterized inhibitory activity, coupled with its stability, makes it an invaluable research tool for elucidating the role of BCRP in drug disposition and multidrug resistance. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro evaluation of **UR-MB108** and other potential BCRP inhibitors. Further investigation into the in vivo efficacy and safety of **UR-MB108** and its analogs is warranted to explore their potential clinical applications.

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References

- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- To cite this document: BenchChem. [UR-MB108: A Technical Guide to its Potent and Selective BCRP Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930178#ur-mb108-bcrp-inhibition-potency]

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